Methods and Technical Details
The synthesis of Ma-chminaca typically involves several key steps that include the formation of the indazole core followed by the introduction of the carboxamide functional group. A common method for synthesizing indazole derivatives involves cyclization reactions starting from readily available precursors such as hydrazones or phenylhydrazines.
The purity of synthesized compounds is typically confirmed using techniques such as liquid chromatography-mass spectrometry (LC-MS) .
Structure and Data
The molecular formula for Ma-chminaca is , with a molecular weight of approximately 384.52 g/mol. Its structural representation includes an indazole ring system linked to a carbon chain that features a methyl ester at one end.
Key structural features:
Reactions and Technical Details
Ma-chminaca can undergo several chemical reactions typical for synthetic cannabinoids:
Process and Data
Ma-chminaca acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. Upon binding to these receptors, it mimics the effects of natural cannabinoids:
The mechanism involves conformational changes in the receptor upon ligand binding, leading to downstream signaling pathways that affect neurotransmitter release and cellular responses .
Physical and Chemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 384.52 g/mol |
Melting Point | 133–134°C |
Solubility | Poor in water |
Scientific Uses
Ma-chminaca has been utilized primarily in research settings to explore its pharmacological properties and potential therapeutic applications. Specific areas of interest include:
Indazole-carboxamide synthetic cannabinoid receptor agonists (SCRAs) emerged as dominant players in illicit drug markets following global scheduling of earlier SCRA generations. These compounds first appeared in forensic samples around 2010, with AB-PINACA identified as one of the earliest representatives in 2012. Their proliferation accelerated after 2014 when China controlled precursor chemicals for older SCRAs like JWH-018 and AM-2201, prompting clandestine laboratories to develop novel alternatives [2] [7].
The structural template of indazole-carboxamides features:
This modular design enabled rapid molecular diversification to circumvent legislation. Law enforcement agencies identified 37 distinct indazole-carboxamide SCRAs between 2012-2018, with Ma-chminaca (AMB-CHMINACA) representing a significant variant first detected in Japanese and European seizures in 2014 [4] [6]. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) risk assessments confirm these compounds dominated SCRA notifications during this period, constituting >60% of new cannabinoids identified in herbal products [7].
Table 1: Evolution of Indazole-Carboxamide SCRAs
Generation | Representative Compounds | Key Structural Features | Primary Detection Period |
---|---|---|---|
Early | AB-PINACA, AB-FUBINACA | L-Valinamide head group | 2012-2014 |
Intermediate | 5F-AB-PINACA, AB-CHMINACA | Fluorinated tail variants | 2013-2015 |
Advanced | Ma-chminaca (AMB-CHMINACA), MDMB-CHMINACA | tert-Leucinate/tert-leucinamide heads | 2014-Present |
Ma-chminaca (chemical name: methyl (2S)-2-{[1-(cyclohexylmethyl)-1H-indazole-3-carbonyl]amino}-3-methylbutanoate; C₂₁H₂₉N₃O₃) exemplifies third-generation SCRAs characterized by α-amino acid-derived head groups. Its molecular structure features:
Pharmacologically, Ma-chminaca exhibits exceptional CB1 receptor affinity (Ki = 0.9 nM) and potency (EC₅₀ = 1.2 nM), approximately 10-fold greater than JWH-018 and 5-fold greater than its predecessor AB-CHMINACA [9]. This enhanced activity stems from optimized steric complementarity within the CB1 receptor orthosteric site, where the branched L-valinate ester engages hydrophobic subpockets more effectively than linear alkyl chains [8] [10].
Ma-chminaca served as a structural prototype for subsequent high-potency SCRAs. Its molecular architecture directly inspired:
Forensic analyses of seized materials (2015-2018) reveal Ma-chminaca was frequently co-formulated with these analogs in "Spice" products, constituting 5-58% by weight in herbal matrices. This prevalence underscores its significance as a market driver during the third-generation SCRA period [4] [7].
Ma-chminaca exists predominantly as a racemate in illicit products despite its chiral center at the C2 position of the valinate moiety. Enantiospecific synthesis and pharmacological evaluation reveal dramatic stereochemical influences on cannabinoid receptor activity:
Table 2: Enantiomeric Activity Profiles at Human Cannabinoid Receptors
Parameter | (S)-Ma-chminaca | (R)-Ma-chminaca | Racemate |
---|---|---|---|
CB1 Ki (nM) | 0.9 ± 0.2 | 143 ± 21 | 12 ± 3 |
CB1 EC₅₀ (nM) | 1.2 ± 0.3 | >10,000 | 8 ± 2 |
CB2 Ki (nM) | 2.7 ± 0.5 | 89 ± 14 | 19 ± 4 |
CB2 EC₅₀ (nM) | 4.1 ± 0.9 | >10,000 | 23 ± 5 |
β-arrestin Bias (CB1) | 7.2-fold cAMP bias | Inactive | Intermediate |
Data derived from [8] [9] [10]
The (S)-enantiomer demonstrates:
Molecular dynamics simulations reveal the basis for enantioselectivity: The (S)-configuration positions the methylbutanoate ester into a hydrophobic subpocket of the CB1 orthosteric binding site (residues F174, F177, and V196), forming optimal van der Waals contacts. Conversely, the (R)-enantiomer's ester orientation induces steric clashes with K192 and F189, reducing binding stability [8] [10].
Despite the (R)-enantiomer's minimal receptor activity, its presence in racemic mixtures may pharmacokinetically influence the active (S)-enantiomer through:
Chiral chromatographic analysis of 16 seized Ma-chminaca samples confirmed racemic composition (50.2-52.1% (S)-enantiomer) in all specimens, indicating no enantiomeric enrichment during clandestine synthesis. This racemic composition persists despite the significant pharmacological advantage of pure (S)-enantiomer formulations [8].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8